Nitroxinil meglumate
Description
Properties
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzonitrile;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O3.C7H17NO5/c8-5-1-4(3-9)2-6(7(5)11)10(12)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,11H;4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWIOIUMDABGD-WZTVWXICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147083 | |
| Record name | Nitroxinil meglumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10532-59-9 | |
| Record name | Nitroxinil meglumate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010532599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroxinil meglumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROXINIL MEGLUMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1534R3VJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Nitroxinil Meglumate
Elucidation of Biochemical Pathways Targeted by Nitroxinil (B131409)
Nitroxinil meglumate's primary mode of action involves the uncoupling of oxidative phosphorylation, a critical process for ATP generation in eukaryotic cells, including those of helminths cabidigitallibrary.orgresearchgate.netagrovetmarket.comflockandherd.net.au.
Uncoupling of Oxidative Phosphorylation in Helminth Mitochondria
At the cellular level, this compound acts as an uncoupler of oxidative phosphorylation within the mitochondria of susceptible helminths cabidigitallibrary.orgresearchgate.netagrovetmarket.comflockandherd.net.au. This process disrupts the normal flow of electrons through the electron transport chain, which is coupled to the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient. This compound dissipates this proton gradient, thereby preventing the ATP synthase enzyme from utilizing the proton motive force to synthesize adenosine (B11128) triphosphate (ATP), the cell's primary energy currency cabidigitallibrary.orgresearchgate.netflockandherd.net.au. By impeding the use of oxide-reduction reactions for ATP production, the drug effectively starves the parasite of energy, leading to impaired motility and other vital cellular functions cabidigitallibrary.orgresearchgate.net. This disruption ultimately results in the parasite's death due to energy depletion cabidigitallibrary.orgresearchgate.netagrovetmarket.comflockandherd.net.au. Nitroxinil, a nitrophenol compound, is known to target specific enzymes involved in this bioenergetic process amgislifescience.comsemanticscholar.org.
Comparative Analysis of Mechanism Across Target Parasite Species
While this compound is primarily known for its activity against liver flukes, its mechanism of action and efficacy can vary in subtle ways depending on the specific parasite species and its unique biochemical makeup.
Differences in Susceptibility Based on Biochemical Targets
The susceptibility of different parasite species to this compound is influenced by variations in their mitochondrial structure and the specific enzymes involved in their energy metabolism researchgate.netagrovetmarket.com. While the core mechanism of uncoupling oxidative phosphorylation is conserved, differences in the sensitivity of mitochondrial complexes or the expression levels of key enzymes could lead to varying degrees of susceptibility among different helminth species researchgate.netagrovetmarket.com. For instance, nitroxinil is highly effective against adult and late immature stages of Fasciola species but shows limited efficacy against tapeworms or certain roundworms cabidigitallibrary.orgamgislifescience.com. This differential spectrum of activity suggests that the precise biochemical targets or their accessibility might differ across parasite phyla cabidigitallibrary.orgamgislifescience.com. Research indicates that nitroxinil is effective against Haemonchus species but insufficiently active against Cooperia species, highlighting species-specific differences in response cabidigitallibrary.org.
Pharmacological Dynamics and Disposition in Animal Models Veterinary Research Focus
Pharmacokinetics of Nitroxinil (B131409) Meglumate in Livestock Species
The pharmacokinetic profile of nitroxinil meglumate dictates its absorption, distribution, metabolism, and excretion, influencing its therapeutic effectiveness and potential for residues. Studies indicate that nitroxinil, the active component, exhibits specific behaviors in ruminant species, largely due to its formulation and inherent chemical properties.
Absorption and Bioavailability Studies in Ruminants
Nitroxinil is administered primarily via subcutaneous injection, as oral formulations are less effective due to degradation by ruminal microflora cabidigitallibrary.orgflockandherd.net.au. The meglumate salt form enhances solubility and stability, making it suitable for pharmaceutical applications ontosight.ai. Following subcutaneous administration, nitroxinil is absorbed and binds strongly to plasma proteins, with over 97% binding reported cabidigitallibrary.orgflockandherd.net.au. Studies suggest that effective blood levels are achieved approximately 5 hours post-administration, with peak plasma concentrations occurring around 12 hours cabidigitallibrary.orgagrovetmarket.comagrovetmarket.com. While specific bioavailability percentages for this compound in ruminants are not extensively detailed in the provided literature, the strong plasma protein binding and slow elimination are indicative of a sustained presence in the systemic circulation after parenteral administration cabidigitallibrary.orgagrovetmarket.commsdvetmanual.com.
Distribution Profiles in Animal Tissues and Biological Fluids
Nitroxinil exhibits a distinct distribution pattern, with concentrations in blood being substantially higher than in tissues cabidigitallibrary.orgflockandherd.net.au. This is attributed to its high plasma protein binding, which limits its distribution into extravascular spaces cabidigitallibrary.orgmsdvetmanual.com. However, unchanged nitroxinil is excreted through the liver, leading to high concentrations in the bile ducts, which are the preferred sites of adult liver flukes cabidigitallibrary.orgflockandherd.net.au. A metabolite with flukicidal activity is also formed in the liver parenchyma, contributing to its efficacy against immature flukes migrating through liver tissues cabidigitallibrary.org. Research in mice indicates that tissue levels are higher at 24 hours than at 96 hours post-administration, with the highest concentrations found in the kidney and testis nih.gov. Studies involving the ABCG2 transporter suggest that this protein can influence nitroxinil's tissue accumulation, with higher concentrations observed in the small intestine, spleen, and testis in Abcg2-deficient mice compared to wild-type mice nih.gov.
Metabolism and Excretion Pathways in Treated Animals
The biotransformation of nitroxinil is relatively slow, occurring mainly in the gastrointestinal tract and liver cabidigitallibrary.orgagrovetmarket.comagrovetmarket.com. Nitroxinil is excreted mostly unchanged through the liver, with its metabolites being eliminated via feces through the bile route cabidigitallibrary.orgflockandherd.net.auagrovetmarket.comagrovetmarket.com. Urinary excretion also contributes to the elimination process cabidigitallibrary.orgagrovetmarket.com. The excretion of nitroxinil is described as slow, with complete elimination taking approximately 30 days cabidigitallibrary.org. The excretion half-life in sheep and cattle is estimated to be around 5-8 days cabidigitallibrary.org. This slow rate of elimination correlates with the drug's prolonged duration of action cabidigitallibrary.org. Studies suggest that in bovine fascioliasis, the metabolism of nitroxinil can be impaired due to a loss in the integrity and functionality of the cytochrome P-450 enzyme system, potentially leading to increased retention of the drug in the animal's body nih.gov.
Kinetic Modeling for Veterinary Application Research
The pharmacokinetic data, including plasma protein binding, tissue distribution, and elimination half-life, are essential for developing kinetic models to predict drug concentrations and optimize dosing regimens cabidigitallibrary.orgagrovetmarket.commsdvetmanual.com. The strong plasma protein binding (>97%) and slow elimination (half-life of 5-8 days in sheep and cattle) are key parameters for such modeling cabidigitallibrary.orgagrovetmarket.commsdvetmanual.com. The sustained blood levels and the presence of active metabolites in the liver contribute to the drug's residual effect, protecting against re-infestation for several weeks harmony-pharma.comcabidigitallibrary.org. Understanding these kinetic parameters allows for the development of more refined models for veterinary application research, aiding in the assessment of drug efficacy and withdrawal periods.
Pharmacodynamics in Host-Parasite Systems
The pharmacodynamic action of this compound is centered on its ability to disrupt the energy metabolism of liver flukes, leading to their demise.
Relationship Between Drug Concentration and Parasite Response
Nitroxinil functions by uncoupling oxidative phosphorylation in the mitochondria of helminths ontosight.aiagrovetmarket.comagrovetmarket.comresearchgate.net. This mechanism disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency for cells, leading to a deficiency in the parasite's energy reserves ontosight.aiagrovetmarket.comagrovetmarket.comresearchgate.net. As a result, the parasites experience impaired motility and eventually die from starvation agrovetmarket.comagrovetmarket.comresearchgate.net. In vitro studies have demonstrated that concentrations as low as 20 mg/mL can induce immediate cessation of muscle contractions in Fasciola gigantica, suggesting a potential neuromuscular blocking effect alongside energy depletion cabidigitallibrary.orgagrovetmarket.com. The relationship between drug concentration and parasite response is critical; effective blood levels, achieved after administration, are necessary to maintain an activity threshold for up to 30 days, maximizing its antiparasitic action cabidigitallibrary.orgagrovetmarket.comagrovetmarket.com. This sustained presence and mechanism of action ensure efficacy against both adult and late immature stages of liver flukes, as well as certain gastrointestinal roundworms harmony-pharma.comcabidigitallibrary.org.
Research on Antiparasitic Efficacy and Comparative Studies
Efficacy Against Key Trematode Species
Efficacy Against Immature and Adult Fluke Stages
Nitroxinil (B131409) meglumate demonstrates significant efficacy against both adult and late immature stages of liver flukes, particularly Fasciola hepatica and Fasciola gigantica cabidigitallibrary.orgharmony-pharma.commsdvetmanual.com. Studies indicate effectiveness against liver flukes from approximately six weeks of age cabidigitallibrary.orgcattleparasites.org.uk. In experimental settings, nitroxinil achieved 88.5% and 85.8% efficacy against six- and eight-week-old Fasciola hepatica infections, respectively, in cattle nih.gov. Another study reported 92.57% efficacy against Fasciola infections in cattle researchgate.net. In sheep, doses of 10 and 15 mg/kg proved 100% and 89.9% effective against mature and immature Fasciola gigantica, respectively researchgate.net. Nitroxinil is also effective against patent Fasciola hepatica infections, with reported efficacies of 93.47% and 92.15% in cattle and buffaloes at 21 days post-medication researcherslinks.com. However, its efficacy against very young immature flukes (e.g., 4-week-old Fasciola hepatica) can be less consistent, and it may not reach therapeutic levels against these early stages due to high protein binding msdvetmanual.comjarvm.com.
Efficacy Against Specific Nematode Species
Nitroxinil meglumate exhibits activity against certain gastrointestinal nematodes, primarily those that are blood-sucking. It is not considered a broad-spectrum nematicide cabidigitallibrary.orgharmony-pharma.com.
Research on Gastrointestinal Nematodes (e.g., Haemonchus contortus)
This compound has demonstrated efficacy against Haemonchus contortus, commonly known as the barber's pole worm cabidigitallibrary.orgharmony-pharma.comnadis.org.uk. It is effective against adult Haemonchus species in cattle and sheep harmony-pharma.comcabidigitallibrary.org. Research indicates it is effective against Haemonchus contortus strains that have developed resistance to benzimidazoles harmony-pharma.comwikipedia.org. In one study, nitroxinil showed efficacy against the Haemonchus genus, with a reduction rate of 93.2% cabidigitallibrary.org. It is also effective against other gastrointestinal nematodes such as Bunostomum spp. and Oesophagostomum spp. cabidigitallibrary.orgharmony-pharma.com.
Spectrum of Activity Research Against Other Blood-Sucking Nematodes
Beyond Haemonchus contortus, this compound's spectrum of activity includes other blood-sucking nematodes cabidigitallibrary.orgharmony-pharma.com. It is effective against species like Bunostomum spp. and Oesophagostomum radiatum in cattle harmony-pharma.com. The compound is classified as a narrow-spectrum anthelmintic with activity against trematodes and blood-sucking nematodes scops.org.uk. It is not effective against lungworms, tapeworms, or most other gastrointestinal nematodes cabidigitallibrary.orgharmony-pharma.com.
Comparative Efficacy Research with Other Anthelmintic Classes
This compound's efficacy has been compared to various other anthelmintic classes, revealing differing spectra of activity and effectiveness against specific parasite stages.
Comparison with Benzimidazoles (e.g., Triclabendazole (B1681386), Albendazole (B1665689), Fenbendazole)
This compound is often compared to benzimidazoles such as triclabendazole, albendazole, and fenbendazole. While triclabendazole is considered the gold standard for its broad activity against all stages of Fasciola hepatica, including very young immature flukes, nitroxinil is effective against later immature and adult stages cabidigitallibrary.orgjarvm.comnih.gov. In studies comparing efficacy against Fasciola in cattle, nitroxinil showed efficacy rates of 93.47% and 92.15%, while triclabendazole achieved 97.92% and 100% researcherslinks.com. Albendazole generally demonstrated lower efficacy against Fasciola hepatica in some comparative studies researchgate.netresearcherslinks.com. Regarding nematodes, nitroxinil has shown efficacy against benzimidazole-resistant Haemonchus contortus harmony-pharma.comwikipedia.orgnih.gov. However, in a study evaluating resistance in sheep nematodes, nitroxinil, fenbendazole, and doramectin (B1670889) showed possible resistance, with nitroxinil being effective against Haemonchus but insufficiently active against Cooperia cabidigitallibrary.org.
Comparison with Salicylanilides and Substituted Phenols (e.g., Rafoxanide (B1680503), Closantel)
This compound belongs to the substituted phenols class, closely related to salicylanilides like closantel (B1026) and rafoxanide scops.org.ukveteriankey.commsdvetmanual.com. These compounds share a similar mode of action, uncoupling oxidative phosphorylation scops.org.uk. Nitroxinil and closantel are both effective against liver flukes down to approximately five weeks of age cattleparasites.org.uk. In comparative studies against immature Fasciola hepatica in cattle, nitroxinil showed 88.5% efficacy against 6-week-old flukes, while rafoxanide showed 36.1% and closantel showed 60.0% against 8-week-old flukes nih.gov. Rafoxanide and closantel have long plasma half-lives, which may contribute to their efficacy against immature flukes by persisting in the blood veteriankey.com. However, there is evidence of cross-resistance between rafoxanide and closantel due to their similar chemical structures and modes of action, making rafoxanide not a direct alternative to closantel cattleparasites.org.ukscops.org.uk. Nitroxinil is also noted for its activity against Haemonchus contortus, similar to other salicylanilides and substituted phenols scops.org.uknadis.org.ukveteriankey.com.
Evaluation of Combination Strategies in Research Models
Research into combination therapies involving this compound aims to enhance antiparasitic efficacy, potentially overcome resistance mechanisms, and broaden the spectrum of activity against various parasitic infections. Studies in research models have explored the synergistic or additive effects of this compound when combined with other antiparasitic agents. These investigations often focus on in vitro assays or in vivo trials in host animals to quantify the combined impact on parasite burden or viability.
One area of investigation has been the combination of this compound with other flukicides to combat infections like fascioliasis. For instance, a study evaluating an injectable combination of nitroxynil, clorsulon, and ivermectin (Nitromec) in cattle against early immature Fasciola hepatica demonstrated significant efficacy. Against 2-week-old flukes, this combination achieved 83% efficacy based on egg counts and 95% efficacy based on fluke counts. When administered against 4-week-old flukes, the efficacy rose to 88% for egg counts and 99% for fluke counts nih.gov. While direct synergy between nitroxynil and triclabendazole against triclabendazole-resistant Fasciola hepatica in sheep was not demonstrated in one study, nitroxynil has shown synergistic effects with closulon against immature flukes, where neither compound was effective individually. This combination reduced 2-week-old F. hepatica by 95% and 4-week-old fluke by 99% in sheep jarvm.com.
Furthermore, research has explored the potential of combining this compound with non-traditional antiparasitic agents, such as copper salts, against gastrointestinal nematodes in ruminants. In in vitro studies, the combination of copper chloride or copper sulphate with this compound exhibited a synergistic or drug-enhancer interaction. Specifically, combining the 50% inhibitory concentration (IC50) of copper salts with the 10% inhibitory concentration (IC10) of this compound resulted in up to a 52% increase in efficacy beyond the expected additive effects. This interaction suggests a mechanism where this compound may facilitate the entry of copper ions into parasite cells, leading to increased oxidative stress and cell damage nih.gov.
The effectiveness of this compound in combination with other anthelmintics has also been assessed in sheep against gastrointestinal nematodes. While one study indicated that combinations of doramectin, fenbendazole, and nitroxynil did not significantly improve anthelmintic efficiency against Haemonchus and Cooperia in the context of observed resistance, nitroxynil alone demonstrated effectiveness against Haemonchus cabidigitallibrary.org.
The findings from these research models highlight the potential for combination strategies involving this compound to enhance antiparasitic activity, particularly against specific parasite stages or in cases of resistance.
Summary of Combination Efficacy in Research Models
| Combination Agent(s) | Target Parasite(s) | Host Animal | Efficacy Metric | Efficacy (%) | Reference |
| Nitroxinil + Clorsulon + Ivermectin | Fasciola hepatica (2-week-old) | Cattle | Egg Count Reduction | 83 | nih.gov |
| Nitroxinil + Clorsulon + Ivermectin | Fasciola hepatica (2-week-old) | Cattle | Fluke Count Reduction | 95 | nih.gov |
| Nitroxinil + Clorsulon + Ivermectin | Fasciola hepatica (4-week-old) | Cattle | Egg Count Reduction | 88 | nih.gov |
| Nitroxinil + Clorsulon + Ivermectin | Fasciola hepatica (4-week-old) | Cattle | Fluke Count Reduction | 99 | nih.gov |
| Nitroxinil + Closulon | Fasciola hepatica (immature) | Sheep | Fluke Reduction | 95-99 | jarvm.com |
| Nitroxinil + Copper Salts | Gastrointestinal Nematodes | Ruminants | Increased Efficacy | Up to 52% | nih.gov |
Compound List:
this compound
Clorsulon
Ivermectin
Triclabendazole
Closulon
Copper chloride
Copper sulphate
Doramectin
Fenbendazole
Mechanisms and Dynamics of Parasite Resistance to Nitroxinil Meglumate
Detection and Monitoring of Resistance in Veterinary Parasite Populations
The early and accurate detection of anthelmintic resistance is fundamental to its management. A variety of methods, ranging from traditional in vivo and in vitro assays to modern molecular techniques, are employed for surveillance of resistance in veterinary parasite populations.
Methodologies for Resistance Surveillance
Several methodologies are utilized to detect and monitor anthelmintic resistance in parasitic nematodes and trematodes. These methods aim to identify a loss of drug sensitivity in parasite populations compared to previously susceptible strains.
In Vivo Methods: The most common in vivo method is the Fecal Egg Count Reduction Test (FECRT). This involves treating a group of infected animals and comparing the fecal egg counts before and after treatment to assess drug efficacy. A significant reduction in egg counts (typically >95%) indicates efficacy, while a lower reduction suggests resistance. However, FECRT can be influenced by various factors and may not detect resistance until it is well-established dovepress.comresearchgate.netnih.gov.
In Vitro Methods: These methods offer alternatives that can be faster and less labor-intensive than in vivo tests. They include:
Egg Hatch Assays (EHA): Primarily used for detecting benzimidazole (B57391) resistance, EHA measures the inhibition of egg hatching in the presence of the drug dovepress.comnih.gov.
Larval Motility Tests (LMT) and Larval Development Tests (LDT): These assays assess the effect of anthelmintics on parasite larvae, evaluating motility or development inhibition. LDT, in particular, can be used for detecting resistance to benzimidazoles and levamisole (B84282) dovepress.comnih.gov.
Molecular Methods: Advances in molecular biology have led to the development of PCR-based tests. These methods can identify specific genetic mutations or markers associated with resistance, such as those in the β-tubulin gene for benzimidazole resistance. While highly accurate and sensitive, these techniques can be costly and require further development for routine field application dovepress.comnih.govslu.se.
Table 1: Common Methodologies for Anthelmintic Resistance Detection
| Method | Type | Primary Target/Application | Notes |
| FECRT | In vivo | General efficacy against various nematodes | Widely used, but less sensitive for early detection; can be influenced by host factors dovepress.comnih.gov. |
| Egg Hatch Assay (EHA) | In vitro | Benzimidazoles (BZ) | Detects inhibition of egg hatching; specific for BZ resistance dovepress.comnih.gov. |
| Larval Development Test (LDT) | In vitro | Benzimidazoles (BZ), Levamisole (LEV) | Assesses larval development inhibition; can use discriminating doses for increased sensitivity dovepress.comnih.gov. |
| PCR-based Tests | Molecular | Specific resistance genes (e.g., β-tubulin for BZs) | High accuracy and sensitivity; currently expensive for routine use dovepress.comnih.govslu.se. |
Prevalence and Geographical Distribution of Resistance Research Findings
Anthelmintic resistance is a global phenomenon, with varying prevalence and geographical distribution depending on parasite species, host animals, climate, and treatment practices slu.se. While specific data on the global prevalence of Nitroxinil (B131409) resistance is less extensively detailed in the provided literature compared to other drug classes, reports indicate its occurrence and the potential for resistance development.
Studies have noted suspected anthelmintic resistance to nitroxinil in regions such as Ordos, China, alongside severe resistance to other common anthelmintics like ivermectin and albendazole (B1665689) mdpi.com. In Mexico, while nitroxinil demonstrated high efficacy against Fasciola hepatica (89-100%), its efficacy against paramphistomids was more variable (0-83.3%), and resistance to nitroxinil for F. hepatica has been reported in various countries ajvs.cl. The unprescribed use of nitroxinil in Tanzania has been implicated in accelerating the emergence of resistant parasite populations mdpi.com. Furthermore, in sheep, nitroxinil showed reduced efficacy against Cooperia species, suggesting potential resistance issues in this parasite group cabidigitallibrary.org.
Molecular and Genetic Basis of Nitroxinil Resistance
The development of resistance in parasites is a complex process driven by genetic changes that confer a survival advantage in the presence of the drug. While specific molecular targets for nitroxinil are less extensively characterized in the context of resistance compared to other anthelmintics, general mechanisms of AR provide a framework for understanding potential pathways.
Research on Target Site Alterations in Parasites
Nitroxinil functions by uncoupling oxidative phosphorylation in the parasite's mitochondria, disrupting ATP synthesis cabidigitallibrary.orgagrovetmarket.comflockandherd.net.au. Resistance to such drugs can arise from alterations in the target site, such as changes in the structure or abundance of proteins involved in mitochondrial respiration. For instance, resistance to other anthelmintics has been linked to mutations in target molecules like β-tubulin (for benzimidazoles) or glutamate-gated chloride channels (for macrocyclic lactones) slu.se. While direct evidence for specific target site mutations conferring nitroxinil resistance is limited in the provided literature, it is plausible that modifications in mitochondrial enzymes or proteins involved in the electron transport chain could lead to reduced drug binding or efficacy.
Investigations into Drug Metabolism and Efflux Mechanisms
Parasites can also develop resistance through enhanced drug metabolism or increased drug efflux from the cell. Upregulation of cellular efflux pumps, such as P-glycoproteins, can actively transport anthelmintics out of the parasite, reducing intracellular drug concentrations below effective levels dovepress.comresearchgate.netmsdvetmanual.com. Similarly, an increase in drug-metabolizing enzymes can lead to the rapid inactivation of the anthelmintic before it can exert its effect dovepress.comresearchgate.net. These mechanisms are recognized as significant contributors to AR across various drug classes, and they are considered potential pathways for resistance to nitroxinil as well.
Cross-Resistance and Multi-Drug Resistance Research
The development of resistance to one anthelmintic can sometimes confer resistance to others, a phenomenon known as cross-resistance or multi-drug resistance (MDR).
Cross-Resistance: This occurs when a parasite strain resistant to one drug also exhibits resistance to another drug, which may be chemically similar or have a similar mechanism of action (side resistance), or even chemically unrelated drugs with different mechanisms msdvetmanual.comijmpes.comdovepress.com.
Multi-Drug Resistance (MDR): MDR arises when parasites become resistant to two or more chemically unrelated anthelmintic groups. This can result from independent selection events or through the acquisition of resistance mechanisms that confer broad-spectrum resistance ijmpes.comdovepress.com.
While specific studies detailing cross-resistance with nitroxinil are limited in the provided snippets, its distinct mechanism of uncoupling oxidative phosphorylation suggests it may have a different resistance profile compared to drugs like benzimidazoles or macrocyclic lactones flockandherd.net.au. However, in areas where multiple anthelmintics are used extensively, parasite populations may develop resistance to several classes simultaneously. For example, in a region with suspected nitroxinil resistance, severe resistance to ivermectin and albendazole was also reported, indicating a broader issue of AR in the parasite population mdpi.com. This suggests that integrated parasite management strategies are essential to mitigate the risk of MDR development, including resistance to nitroxinil.
Table 2: Efficacy of Nitroxinil Against Specific Parasites in Research Studies
| Parasite Species | Efficacy (%) | Notes | Reference |
| Haemonchus spp. | 93.2% | Effective, but noted insufficient activity against Cooperia spp. | cabidigitallibrary.org |
| Cooperia spp. | Insufficiently Active | Suggests potential resistance or lower intrinsic activity. | cabidigitallibrary.org |
| Fasciola hepatica | 89–100% | High efficacy reported in Mexico. | ajvs.cl |
| Paramphistomids | 0–83.3% | Variable efficacy, indicating potential for resistance. | ajvs.cl |
| Fasciola hepatica (TCBZ-resistant strain) | 81.3–86% | Nitroxinil showed alternative efficacy against TCBZ-resistant flukes. | nih.gov |
Compound Names:
Nitroxinil meglumate
Nitroxinil
Ivermectin
Albendazole
Levamisole
Fenbendazole
Oxyclozanide
Triclabendazole (B1681386) (TCBZ)
Interactions with Resistance to Other Anthelmintic Compounds
Research indicates that resistance to this compound can exhibit complex interactions with resistance to other anthelmintic classes. While some studies suggest that this compound has remained effective against certain isolates of Fasciola species that have developed resistance to other flukicides, such as triclabendazole (TCBZ), this is not universally true for all parasite stages or species. For instance, while Nitroxinil has shown efficacy against adult TCBZ-resistant Fasciola species, its effectiveness against early immature stages of TCBZ-resistant F. hepatica has been found to be limited, with no significant reduction in fluke burdens observed in some studies jarvm.com.
Furthermore, combinations of anthelmintics are being explored to enhance efficacy and manage resistance. However, the synergistic or additive effects of this compound with other compounds are not always guaranteed. One study investigating the combination of this compound and triclabendazole against early immature F. hepatica found no evidence of synergy at their recommended doses, suggesting that such combinations may not always overcome resistance jarvm.com. In contrast, some research indicates that helminths might show possible this compound resistance, but this resistance appears to be reduced when the drug is administered in combination with doramectin cabidigitallibrary.org. This highlights the need for careful evaluation of drug combinations, as their efficacy can be parasite-stage dependent and may not universally mitigate resistance.
The development of resistance to this compound can also be influenced by cross-resistance mechanisms. While specific data on cross-resistance patterns directly linking this compound to other broad-spectrum anthelmintics like benzimidazoles or macrocyclic lactones is not extensively detailed in the provided search results, the general principle of cross-resistance, where resistance to one drug confers resistance to others in the same or related chemical classes, is a known phenomenon in anthelmintic resistance researchgate.netmdpi.com. Therefore, the selection pressure exerted by this compound could potentially impact susceptibility to other compounds, and vice versa, depending on the underlying resistance mechanisms.
Implications for Integrated Parasite Control Research
The ongoing development of resistance to this compound has significant implications for integrated parasite control (IPC) research. As resistance to established drugs like triclabendazole becomes more prevalent, this compound and other flukicides (e.g., closantel, oxyclozanide) are increasingly being considered as key alternatives for treating fascioliasis cabidigitallibrary.org. This elevates the importance of understanding and preserving the efficacy of this compound.
Research in IPC must now focus on strategies that can slow or prevent the emergence of resistance to this compound itself. This includes investigating its efficacy against various parasite isolates and stages, as well as exploring its role in combination therapies or drug rotation programs. The challenge for IPC research is to balance the need for effective parasite control with the imperative to preserve the longevity of existing anthelmintics.
The potential for this compound resistance underscores the need for robust diagnostic tools to detect resistance early europa.eu. Research efforts are directed towards developing and refining methods for monitoring anthelmintic resistance, which is essential for informed decision-making in parasite management programs. Furthermore, IPC research must also consider the broader context of sustainable livestock production, including environmental impacts of anthelmintics and the development of non-chemical control methods mdpi.comvettimes.com. The effectiveness of this compound against specific parasite populations, especially those resistant to other drugs, makes it a valuable tool, but its continued utility depends on proactive resistance management research.
Strategies for Mitigating and Managing Resistance Development
Mitigating and managing the development of anthelmintic resistance, including that to this compound, requires a multi-faceted approach that integrates various strategies. The overarching goal is to reduce the selection pressure that drives resistance while maintaining effective parasite control.
Development of Resistance Management Protocols
Effective resistance management protocols are essential for preserving the utility of this compound and other anthelmintics. These protocols typically encompass:
Accurate Diagnosis and Monitoring: Implementing regular fecal egg count reduction tests (FECRTs) and other diagnostic methods to monitor anthelmintic efficacy on individual farms is paramount. Early detection of reduced efficacy can trigger changes in treatment strategies before widespread resistance develops mdpi.comeuropa.eu.
Evidence-Based Treatment Decisions: Protocols should guide producers and veterinarians in selecting the most appropriate anthelmintic based on local resistance patterns, parasite species, and animal health status. This includes using drugs only when necessary and avoiding prophylactic treatments mdpi.comvettimes.com.
Integrated Parasite Management (IPM): IPM protocols combine chemical control with non-chemical methods. Non-chemical strategies include improving animal immunity and resilience through optimal nutrition and health management, as well as reducing parasite exposure through pasture management, grazing strategies, and potentially biological control agents mdpi.comeuropa.euvettimes.com.
Quarantine Procedures: Implementing quarantine protocols for newly acquired animals is crucial to prevent the introduction and spread of resistant parasites onto a farm.
Record Keeping: Maintaining detailed records of treatments, efficacy checks, and parasite prevalence is vital for informed decision-making and the development of farm-specific resistance management plans.
The development and adherence to these protocols are critical for the sustainable control of parasitic infections and the long-term efficacy of valuable anthelmintics like this compound.
Compound List
this compound
Triclabendazole (TCBZ)
Doramectin
Fenbendazole
Closantel
Oxyclozanide
Albendazole
Levamisole
Ivermectin
Moxidectin
Analytical and Bioanalytical Methodologies for Nitroxinil Meglumate Research
Method Validation Parameters for Research Applications
Limits of Detection (LOD) and Quantification (LOQ)
Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is fundamental for determining the lowest concentration of Nitroxinil (B131409) that can be reliably detected and quantified, respectively. Different analytical techniques yield varying LOD and LOQ values, reflecting their inherent sensitivity and the matrices analyzed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the residual determination of Nitroxinil in active pharmaceutical ingredient (API) manufacturing have reported theoretical LODs of 0.28 ppm and LOQs of 0.88 ppm pharmainfo.inresearchgate.net. These methods aim for high sensitivity in cleaning and residual sample analysis researchgate.net. In another study focusing on bulk API quality evaluation, an RP-HPLC method reported an LOD of 0.09 ppm and an LOQ of 0.28 ppm for Nitroxinil researcher.life.
Voltammetric methods , such as Square Wave Voltammetry (SWV), have also been employed. One study using SWV in a Britton-Robinson buffer at pH 2.0 reported an LOD of 0.28 µmol L⁻¹ and an LOQ of 0.93 µmol L⁻¹ researchgate.net. Another voltammetric approach in a Britton Robinson buffer at pH 3 achieved an LOD of 3.1 × 10⁻⁷ M and an LOQ of 9.4 × 10⁻⁷ M nih.govnih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , when used for the simultaneous determination of multiple anthelmintics including Nitroxinil in fishery products, demonstrated LODs in the range of 0.3–1.6 μg/kg and LOQs between 1.0 and 5.0 μg/kg researchgate.net.
HPLC coupled with thermospray mass spectrometry has shown a detection limit of 2 ng g⁻¹ (equivalent to 0.002 µg g⁻¹) in tissue samples for Nitroxinil nih.gov.
Immunobiosensor-based screening procedures have been developed to detect Nitroxinil at levels below 10 µg kg⁻¹ in bovine milk and liver, and below 200 µg kg⁻¹ in bovine and ovine muscle nih.gov.
The required sensitivity for an analytical method dictates the choice of technique and its operational parameters to achieve appropriate LOD and LOQ values.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nitroxinil
| Analytical Method | Analyte | LOD Value | LOQ Value | Matrix/Medium | Reference(s) |
| RP-HPLC (API Manufacturing) | Nitroxinil | 0.28 ppm | 0.88 ppm | API | pharmainfo.in |
| RP-LC (Cleaning/Residual) | Nitroxinil | 0.28 ppm | 0.88 ppm | Cleaning/Residual samples | researchgate.net |
| SWV (Voltammetric) | Nitroxinil | 0.28 µmol L⁻¹ | 0.93 µmol L⁻¹ | Britton–Robinson buffer (pH 2.0) | researchgate.net |
| SWV (Voltammetric) | Nitroxinil | 3.1 × 10⁻⁷ M | 9.4 × 10⁻⁷ M | Britton Robinson buffer (pH 3) | nih.govnih.gov |
| LC-MS/MS (Fishery Products) | Nitroxinil | 0.3–1.6 μg/kg | 1.0–5.0 μg/kg | Fishery products | researchgate.net |
| RP-HPLC (Bulk API Quality Evaluation) | Nitroxinil | 0.09 ppm | 0.28 ppm | Bulk API | researcher.life |
| HPLC-thermospray MS | Nitroxinil | 2 ng g⁻¹ (0.002 µg g⁻¹) | Not specified | Tissues | nih.gov |
| Immunobiosensor | Nitroxinil | <10 µg kg⁻¹ | Not specified | Bovine milk, bovine liver | nih.gov |
Linearity, Accuracy, and Precision Studies
Method validation encompasses assessing the linearity of the response, the accuracy of the measurements, and the precision (repeatability and intermediate precision) of the method.
Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For RP-HPLC methods applied to Nitroxinil, linearity has been demonstrated with correlation coefficients (r²) exceeding 0.999 over various concentration ranges, such as 0.2 ppm to 15 ppm pharmainfo.inresearchgate.net. Other RP-HPLC applications have shown linearity with calibration curves ranging from 0.5 to 7.5 ppm researcher.life. LC-MS/MS methods for anthelmintics, including Nitroxinil, have also reported linear matrix-matched calibration curves with coefficients of determination ≥ 0.9935 researchgate.net.
Accuracy and Precision : Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies. Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, expressed as relative standard deviation (%RSD).
RP-HPLC methods have demonstrated good precision, with %RSD values for area response at the LOQ level being within acceptable limits (e.g., NMT 10%) pharmainfo.in. Mean recoveries of approximately 102.5±2% have been reported for Nitroxinil in bulk API analysis researcher.life.
For LC-MS/MS analysis of anthelmintics, recovery rates have ranged from 61.58% to 119.37% with relative standard deviations ≤ 19.05% researchgate.net.
Voltammetric methods have also shown good linearity and precision, with the anodic peak current being a linear function of Nitroxinil concentration nih.govnih.gov.
Table 2: Linearity and Accuracy/Precision Parameters for Nitroxinil
| Analytical Method | Analyte | Parameter | Value(s) | Reference(s) |
| RP-HPLC (API) | Nitroxinil | Linearity (r²) | > 0.999 (0.2 ppm to 15 ppm) | pharmainfo.in |
| RP-LC (Cleaning/Residual) | Nitroxinil | Linearity (r²) | > 0.999 (0.2 ppm to 15 ppm) | researchgate.net |
| RP-HPLC (Bulk API) | Nitroxinil | Recovery | ~102.5 ± 2% | researcher.life |
| RP-HPLC (Bulk API) | Nitroxinil | Precision (%RSD) | Not specified, method proven precise | researchgate.net |
| LC-MS/MS (Fishery) | Nitroxinil | Linearity (r²) | ≥ 0.9935 (10–500 μg·kg⁻¹) | researchgate.net |
| LC-MS/MS (Fishery) | Nitroxinil | Recovery | 61.58% to 119.37% | researchgate.net |
| LC-MS/MS (Fishery) | Nitroxinil | Precision (%RSD) | ≤ 19.05% | researchgate.net |
Future Directions and Emerging Research Avenues for Nitroxinil Meglumate
Computational Modeling and Structure-Activity Relationship (SAR) Studies
Computational modeling and Structure-Activity Relationship (SAR) studies are indispensable tools in modern drug design, providing insights into how a molecule's chemical structure relates to its biological activity googleapis.comscik.org. Quantitative Structure-Activity Relationship (QSAR) models, for instance, use computational methods to predict the activity of compounds based on their structural properties scik.orgmdpi.com. For Nitroxinil (B131409) meglumate, these approaches can be leveraged to:
Predict Activity: Develop QSAR models to predict the anthelmintic efficacy of Nitroxinil meglumate analogues based on their molecular descriptors.
Guide Synthesis: Identify key structural features responsible for this compound's activity, thereby guiding the synthesis of new, potentially more effective compounds.
Optimize Properties: Utilize molecular modeling to understand binding interactions with target molecules, aiding in the optimization of potency and selectivity.
Explore Novel Targets: Computational approaches can also help in identifying potential new targets for this compound or its derivatives, expanding its therapeutic utility.
By integrating computational modeling with experimental data, researchers can accelerate the discovery and optimization process, leading to more targeted and efficient development of new veterinary drugs mdpi.comaafeargentina.org.
Environmental Impact Research in Veterinary Drug Application Contexts
The widespread use of veterinary pharmaceuticals, including anthelmintics like this compound, raises concerns about their potential impact on the environment mdpi.comfrontiersin.orgnih.gov. Research in this area is crucial for understanding and mitigating these effects.
Understanding how this compound behaves in the environment after its administration to animals is critical. This involves investigating its persistence and fate in various environmental compartments, such as soil, water, and manure, which are often returned to agricultural land mdpi.comfrontiersin.org. Key research questions include:
Degradation Pathways: Identifying the chemical and biological processes (e.g., microbial degradation, photolysis, hydrolysis) that lead to the breakdown of this compound in different environmental matrices.
Half-Life: Determining the environmental half-life of this compound and its major metabolites under various conditions (e.g., temperature, pH, soil type).
Mobility and Leaching: Assessing the potential for this compound to move through soil profiles and contaminate groundwater.
Accumulation: Investigating whether this compound or its metabolites can accumulate in soil, plants, or aquatic organisms.
Studies on other veterinary drugs have shown varying degrees of persistence and mobility, highlighting the need for specific data on this compound to inform risk assessments frontiersin.orgnih.gov.
Ecopharmacovigilance (EPV) is an extension of traditional pharmacovigilance that focuses on the environmental safety of pharmaceuticals uppsalareports.orgresearchgate.net. For veterinary drugs like this compound, EPV research methodologies are essential for monitoring and assessing their ecological impact. This includes:
Environmental Monitoring: Developing and implementing robust methods for detecting and quantifying this compound and its metabolites in environmental samples (e.g., soil, water, sediment, manure, non-target organisms) uppsalareports.org.
Risk Assessment: Conducting ecological risk assessments to evaluate the potential harm to non-target organisms and ecosystem functions posed by detected environmental concentrations. This involves understanding the ecotoxicity of this compound.
Developing Mitigation Strategies: Researching and promoting strategies to minimize the environmental release and impact of veterinary drugs, such as improved waste management, advanced wastewater treatment technologies, and the development of more environmentally benign alternatives frontiersin.orguppsalareports.org.
Harmonized Data Collection: Establishing standardized protocols for data collection and reporting across different regions to enable comprehensive environmental surveillance and comparative analysis.
By applying these EPV methodologies, the scientific community can better understand the environmental footprint of this compound and develop proactive measures to safeguard ecosystems uppsalareports.orgresearchgate.net.
Q & A
Q. What experimental design considerations are critical for evaluating the anthelmintic efficacy of nitroxinil meglumate in veterinary models?
Methodological Answer:
- Use randomized controlled trials (RCTs) with defined inclusion criteria (e.g., parasite load, animal health status) to minimize bias. Include control groups treated with established anthelmintics (e.g., doramectin, fenbendazole) for comparative efficacy analysis .
- Standardize parasitological metrics (e.g., fecal egg count reduction test [FECRT], adult worm counts post-mortem) to quantify efficacy. Ensure sample sizes are statistically powered to detect ≥90% efficacy thresholds .
- Address confounding variables (e.g., host immune status, co-infections) through stratified subgroup analyses.
Q. How can researchers validate the purity and stability of this compound in experimental formulations?
Methodological Answer:
- Employ high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) to quantify active pharmaceutical ingredient (API) content. Use validated protocols per ICH guidelines (e.g., Q2(R1)) for linearity, accuracy, and precision .
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation products. Monitor pH, solubility, and excipient interactions in vehicle formulations .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in this compound residue detection across multi-class veterinary drug monitoring studies?
Methodological Answer:
- Apply contradiction analysis frameworks (e.g., TRIZ model) to identify methodological disparities. Common issues include ionization mode variability (e.g., ESI- for nitroxinil vs. ESI+ for other analytes) and matrix effects in LC-MS workflows .
- Optimize sample preparation: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) or solid-phase extraction (SPE) to reduce lipid/protein interference in biological matrices. Validate recovery rates (70–120%) and limits of detection (LOD < 1 ppb) .
Q. How can pharmacokinetic (PK) modeling improve dose optimization for this compound in resistant parasite strains?
Methodological Answer:
- Develop compartmental PK models using nonlinear mixed-effects modeling (NONMEM) to account for inter-species variability (e.g., ovine vs. bovine metabolism). Integrate in vitro pharmacodynamic (PD) data (e.g., larval motility inhibition assays) to predict in vivo efficacy .
- Validate models against clinical PK data (e.g., plasma concentration-time curves) and resistance markers (e.g., β-tubulin mutations in parasites) .
Q. What mechanistic studies elucidate this compound’s mode of action against trematode enzymes?
Methodological Answer:
- Conduct enzyme inhibition assays with purified trematode targets (e.g., mitochondrial cytochrome P450 isoforms). Use fluorogenic substrates or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and inhibition constants (Ki) .
- Pair with transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to identify differentially expressed pathways (e.g., oxidative phosphorylation, detoxification) post-treatment .
Data Analysis & Reporting Guidelines
Q. How should researchers address conflicting efficacy data in meta-analyses of this compound trials?
Methodological Answer:
- Perform heterogeneity testing (Cochran’s Q, I² statistic) to quantify variability. Stratify studies by design (RCTs vs. observational), parasite species, and geographic origin .
- Use funnel plots and Egger’s regression to assess publication bias. Report negative/equivocal findings to avoid the "file drawer problem" .
Q. What statistical methods are appropriate for longitudinal studies of this compound resistance development?
Methodological Answer:
- Apply survival analysis (Kaplan-Meier curves, Cox proportional hazards models) to estimate time-to-resistance emergence. Include covariates like treatment frequency and host density .
- Use generalized estimating equations (GEE) to model repeated measures (e.g., monthly fecal egg counts) and autocorrelation .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies while adhering to ethical animal use standards?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
